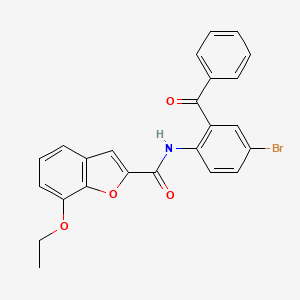

N-(2-benzoyl-4-bromophenyl)-7-ethoxy-1-benzofuran-2-carboxamide

Description

N-(2-Benzoyl-4-bromophenyl)-7-ethoxy-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core substituted with an ethoxy group at the 7-position and a carboxamide moiety linked to a 2-benzoyl-4-bromophenyl group.

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-7-ethoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrNO4/c1-2-29-20-10-6-9-16-13-21(30-23(16)20)24(28)26-19-12-11-17(25)14-18(19)22(27)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJULMHXOSVTSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like ethyl bromoacetate under basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide.

Attachment of the Benzoyl Group: The benzoyl group can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-7-ethoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents. Below, it is compared to three classes of analogs: benzofuran carboxamides, bromophenyl derivatives, and ethoxy-substituted aromatic systems.

Benzofuran Carboxamide Derivatives

Benzofuran carboxamides are widely explored for their pharmacological properties. For example:

- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): This compound shares a carboxamide group but lacks the benzofuran core. Its synthesis involves cyclopropane ring formation and phenolic coupling, contrasting with the benzofuran scaffold in the target compound. The diethylamine substituent enhances lipophilicity, whereas the ethoxy group in the target compound may influence electronic properties and solubility .

Bromophenyl-Substituted Analogs

- 4-Bromo-N-(aryl)benzamides : These compounds often exhibit enhanced stability and halogen-bonding capabilities due to the bromine atom. The 4-bromo substitution in the target compound’s phenyl ring may improve crystallinity, as seen in brominated analogs refined via SHELX software .

Ethoxy-Substituted Benzofurans

- ORTEP-3 visualizations of similar structures reveal planar benzofuran cores with substituent-dependent torsional angles .

Table 1. Key Structural Features

Research Findings and Limitations

- Crystallography: The bromine atom in the target compound may facilitate high-resolution X-ray diffraction studies, as halogen atoms provide strong anomalous scattering. SHELXL, a derivative of SHELX, is commonly used for such refinements .

- Lumping Strategy Relevance : suggests that compounds with similar substituents (e.g., ethoxy vs. methoxy) could be grouped for property prediction. However, the bromophenyl group’s unique electronic effects may necessitate distinct treatment .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-7-ethoxy-1-benzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes the available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, which is known for its biological relevance. The benzofuran derivatives have been extensively studied for their potential in treating various diseases, including cancer and neurodegenerative disorders.

Biological Activity Overview

-

Anticancer Activity :

- Studies have shown that benzofuran derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various human cancer cell lines. A recent study indicated that certain benzofuran derivatives showed enhanced selectivity against human aortic arterial endothelial cells (HAAECs), suggesting a favorable therapeutic window .

- The mechanism of action often involves the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation in cancer cells .

-

Neuroprotective Effects :

- Compounds derived from benzofuran structures have been evaluated for their ability to modulate amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. For example, some derivatives were shown to either promote or inhibit Aβ42 fibrillogenesis, providing insights into their potential neuroprotective mechanisms . These findings suggest that this compound could be explored for neurodegenerative disease therapies.

-

Mechanisms of Action :

- Molecular docking studies have revealed that these compounds interact with specific proteins involved in cell cycle regulation and apoptosis. For instance, interactions with α/β tubulin have been highlighted, where structural modifications can significantly influence binding affinities and biological activities .

Table 1: Summary of Biological Activities of Benzofuran Derivatives

| Activity Type | Compound Example | IC50 (µM) | Notes |

|---|---|---|---|

| Antiproliferative | N-(2-benzoyl-4-bromophenyl)-7-ethoxy... | 0.237 - 19.1 | Higher activity than standard CA-4 |

| Neuroprotection | Benzofuran derivatives | Varies | Significant protection against Aβ42 toxicity |

| Tubulin Interaction | Various benzofurans | Binding energy ~ -7.74 kcal/mol | Stabilizes α/β tubulin complex |

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2-benzoyl-4-bromophenyl)-7-ethoxy-1-benzofuran-2-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions:

Benzofuran Core Preparation : Construct the 7-ethoxy-1-benzofuran-2-carboxylic acid via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce substituents .

Amidation : React the carboxylic acid with 2-benzoyl-4-bromoaniline using coupling agents like EDCI/HOBt in anhydrous dichloromethane .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. Key Reagents and Conditions

Q. What characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement and ORTEP-III for visualization .

NMR Spectroscopy : Analyze , , and 2D (COSY, HSQC) spectra to confirm substituent positions and amide linkage .

Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Q. How should researchers design experiments to evaluate the compound’s bioactivity against cancer-related kinases?

Methodological Answer:

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogs (e.g., benzoxepine derivatives with fluorophenyl groups ).

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based kinase assays (ATP concentration: 10 µM) with IC determination .

- Cellular Viability : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hr exposure).

Control Compounds : Include staurosporine (pan-kinase inhibitor) and structure-activity relationship (SAR) analogs .

Q. Experimental Design Table

| Assay Type | Parameters | Expected Outcome |

|---|---|---|

| Kinase Inhibition | ATP = 10 µM, [Compound] = 0.1–100 µM | IC < 1 µM (high potency) |

| Cellular Viability | MCF-7 cells, 48 hr | GI < 5 µM |

| References: |

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

Iterative Refinement : Use SHELXL to adjust thermal parameters and occupancy factors for disordered atoms .

Cross-Validation : Compare with spectroscopic data (e.g., NMR NOE correlations for spatial proximity) .

Software Tools : Employ Olex2 for real-time visualization and PLATON for validation of hydrogen bonding/π-π interactions .

Q. Common Refinement Challenges

| Issue | Solution |

|---|---|

| Disordered ethoxy group | Apply restraints (DFIX, DANG) in SHELXL |

| Weak electron density near bromine | Use higher-resolution data (≤ 0.8 Å) |

| References: |

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model binding to kinase active sites (PDB: 1M17 for EGFR).

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Pharmacophore Modeling : Identify critical features (e.g., benzoyl H-bond acceptors) using Schrödinger’s Phase .

Q. Key Computational Parameters

| Method | Software | Output Metric |

|---|---|---|

| Docking | AutoDock Vina | Binding energy (kcal/mol) |

| MD Simulation | GROMACS | RMSD (< 2.0 Å) |

| References: |

Q. How should SAR studies be structured to optimize this compound’s bioactivity?

Methodological Answer:

Core Modifications : Vary substituents (e.g., replace bromine with chlorine, adjust ethoxy chain length) .

Bioisosteric Replacement : Substitute benzofuran with benzoxepine (see ) to enhance solubility .

In Vivo Testing : Prioritize analogs with logP < 3.5 and polar surface area > 80 Ų for improved pharmacokinetics .

Q. SAR Optimization Table

| Modification | Impact on Activity |

|---|---|

| Bromine → Chlorine | Reduced steric hindrance, higher kinase affinity |

| Ethoxy → Methoxy | Lower metabolic stability |

| References: |

Q. Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

Re-evaluate Force Fields : Ensure partial charges (e.g., AM1-BCC) match the compound’s electronic profile .

Solvent Effects : Include explicit water molecules in docking simulations to account for solvation .

Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration, pH 7.4) .

Q. Example Workflow

Run MD simulations with TIP3P water model.

Compare predicted binding poses with crystallographic data (if available).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.